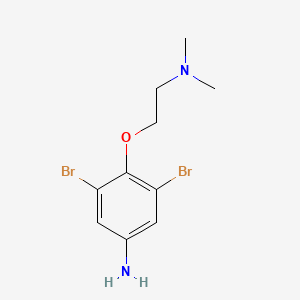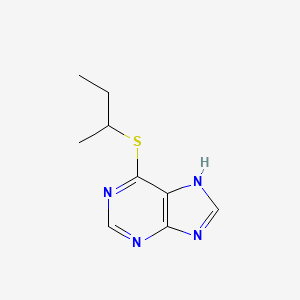
1H-Purine, 6-((1-methylpropyl)thio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Purine, 6-((1-methylpropyl)thio)- is a chemical compound belonging to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring This particular compound is characterized by the presence of a 1-methylpropylthio group at the 6th position of the purine ring
Métodos De Preparación
The synthesis of 1H-Purine, 6-((1-methylpropyl)thio)- can be achieved through several synthetic routes. One common method involves the alkylation of 6-mercaptopurine with 1-bromobutane under basic conditions. The reaction typically proceeds as follows:
Starting Material: 6-mercaptopurine
Reagent: 1-bromobutane
Conditions: Basic medium (e.g., sodium hydroxide or potassium carbonate)
Solvent: Anhydrous ethanol or dimethyl sulfoxide (DMSO)
Temperature: Reflux conditions
The reaction yields 1H-Purine, 6-((1-methylpropyl)thio)- as the major product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1H-Purine, 6-((1-methylpropyl)thio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the thio group to a thiol or even further to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, particularly at the 6th position, where the thio group can be replaced by other nucleophiles such as amines or alkoxides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures depending on the desired reaction.
Aplicaciones Científicas De Investigación
1H-Purine, 6-((1-methylpropyl)thio)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex purine derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition, particularly those involving purine metabolism. It can act as a substrate or inhibitor in enzymatic assays.
Medicine: Research has shown potential antiviral and anticancer properties, making it a candidate for drug development. It has been studied for its ability to inhibit viral replication and induce apoptosis in cancer cells.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of various bioactive compounds.
Mecanismo De Acción
The mechanism of action of 1H-Purine, 6-((1-methylpropyl)thio)- involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit enzymes involved in purine metabolism, such as xanthine oxidase and hypoxanthine-guanine phosphoribosyltransferase (HGPRT). By inhibiting these enzymes, the compound disrupts the synthesis and recycling of purine nucleotides, leading to a decrease in cellular proliferation and viral replication.
Comparación Con Compuestos Similares
1H-Purine, 6-((1-methylpropyl)thio)- can be compared with other similar compounds, such as:
6-Mercaptopurine: A well-known purine analog used in the treatment of leukemia. It differs from 1H-Purine, 6-((1-methylpropyl)thio)- by the absence of the 1-methylpropylthio group.
6-Thioguanine: Another purine analog with anticancer properties. It has a thiol group at the 6th position instead of the 1-methylpropylthio group.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase. It lacks the thio group present in 1H-Purine, 6-((1-methylpropyl)thio)-.
The uniqueness of 1H-Purine, 6-((1-methylpropyl)thio)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
82499-07-8 |
|---|---|
Fórmula molecular |
C9H12N4S |
Peso molecular |
208.29 g/mol |
Nombre IUPAC |
6-butan-2-ylsulfanyl-7H-purine |
InChI |
InChI=1S/C9H12N4S/c1-3-6(2)14-9-7-8(11-4-10-7)12-5-13-9/h4-6H,3H2,1-2H3,(H,10,11,12,13) |
Clave InChI |
YLMWMBWJGSIKKF-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)SC1=NC=NC2=C1NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


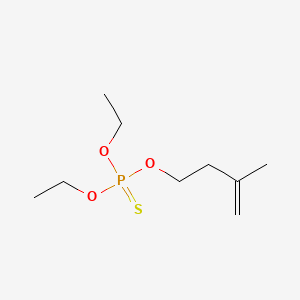
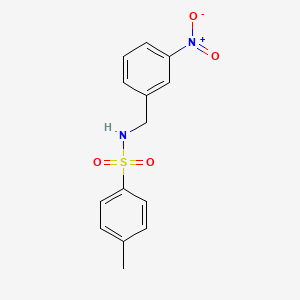


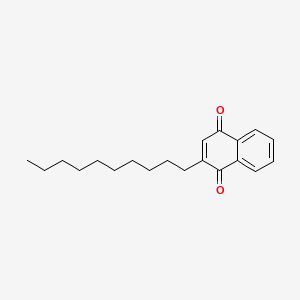
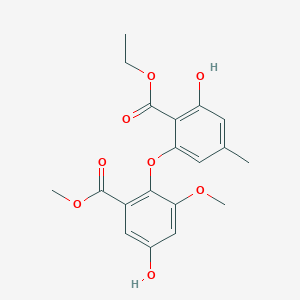
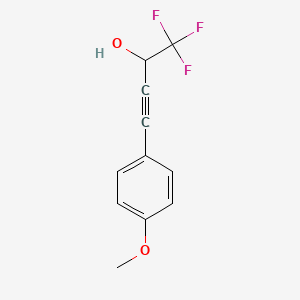
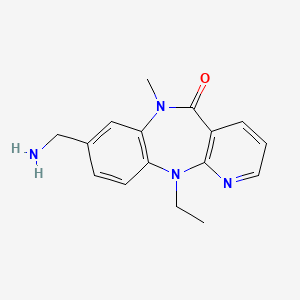

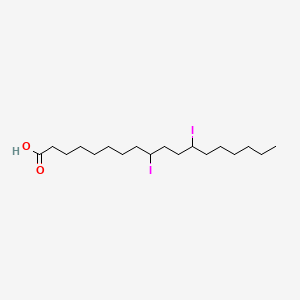
![1-{[Acetyl(4-methylphenyl)amino]methyl}naphthalen-2-yl acetate](/img/structure/B12809578.png)
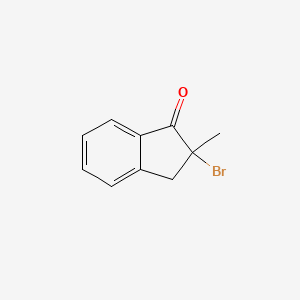
![2-Amino-3',6'-bis(dimethylamino)spiro[isoindole-3,9'-xanthene]-1-one](/img/structure/B12809591.png)
